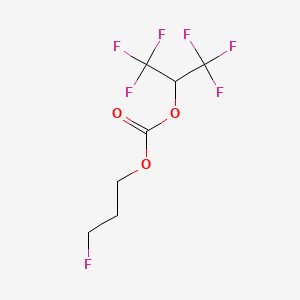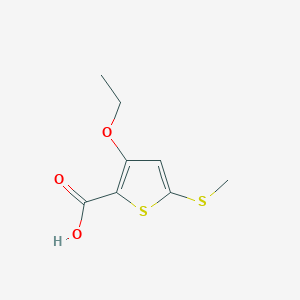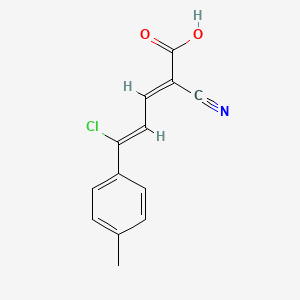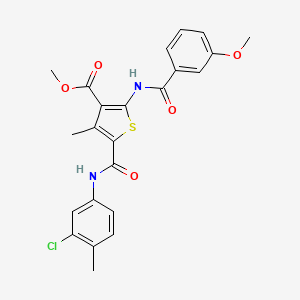
Ethyl 2,5,6-trichloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,6-三氯烟酸乙酯是一种化学化合物,分子式为C8H6Cl3NO2。它是2,5,6-三氯烟酸的乙酯衍生物。该化合物以其在化学、生物学和工业等各个领域的应用而闻名。
准备方法
合成路线和反应条件
2,5,6-三氯烟酸乙酯可以通过在催化剂(如硫酸)存在下,将2,5,6-三氯烟酸与乙醇进行酯化反应来合成。反应通常涉及将混合物回流以促进酯键的形成。
工业生产方法
在工业环境中,2,5,6-三氯烟酸乙酯的生产可能涉及连续流动工艺,以确保高收率和纯度。使用自动化系统和优化的反应条件可以提高生产过程的效率。
化学反应分析
反应类型
2,5,6-三氯烟酸乙酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸。
还原: 还原反应可以将该化合物转化为氯化程度较低的衍生物。
取代: 亲核取代反应可以将氯原子替换为其他官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 氢氧化钠 (NaOH) 和氨 (NH3) 等试剂可以促进取代反应。
主要形成的产物
氧化: 形成 2,5,6-三氯烟酸。
还原: 形成部分脱氯的烟酸衍生物。
取代: 形成各种取代的烟酸酯。
科学研究应用
2,5,6-三氯烟酸乙酯在科学研究中有几种应用:
化学: 用作合成复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在药物开发和治疗应用中的潜在用途。
工业: 用于生产农用化学品和其他工业化学品。
作用机制
2,5,6-三氯烟酸乙酯的作用机制涉及它与特定分子靶标的相互作用。该化合物可以抑制某些酶或受体,从而导致其观察到的生物学效应。确切的途径和靶标可能因具体应用和环境而异。
相似化合物的比较
2,5,6-三氯烟酸乙酯可以与其他类似化合物进行比较,例如:
2,5,6-三氯烟酸甲酯: 结构类似,但具有甲酯基团而不是乙酯基团。
2,5,6-三氯烟酸: 该化合物的母体酸形式。
2,3,5,6-四氯烟酸乙酯: 一种氯化程度更高的衍生物。
2,5,6-三氯烟酸乙酯的独特性在于其特定的酯基团和氯化模式,这会影响其反应性和应用。
属性
分子式 |
C8H6Cl3NO2 |
|---|---|
分子量 |
254.5 g/mol |
IUPAC 名称 |
ethyl 2,5,6-trichloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-5(9)7(11)12-6(4)10/h3H,2H2,1H3 |
InChI 键 |
DMUBVMFNBANCLZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(N=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)



